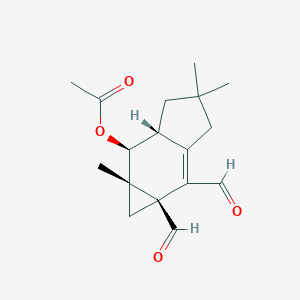
Acetylisomerulidial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylisomerulidial is a natural product derived from the plant Isomeris arborea. It possesses a unique chemical structure and has been found to exhibit various biological activities.
Applications De Recherche Scientifique
Acetylisomerulidial has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Researchers have also investigated its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of acetylisomerulidial is not fully understood. However, studies have shown that it may act through various pathways, including the inhibition of pro-inflammatory cytokines and the modulation of oxidative stress. It has also been found to interact with various cellular targets, including enzymes and receptors.
Effets Biochimiques Et Physiologiques
Acetylisomerulidial has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with numerous diseases. It has also been found to induce apoptosis, a process that leads to the death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Acetylisomerulidial has several advantages for lab experiments. It is readily available and can be synthesized using a multi-step process. It has also been found to exhibit various biological activities, making it a useful tool for studying cellular pathways. However, its complex chemical structure can make it difficult to synthesize, and its biological activity may vary depending on the source and purity of the compound.
Orientations Futures
There are several future directions for research on acetylisomerulidial. One area of interest is its potential use as a treatment for neurodegenerative diseases. Researchers are also investigating its potential use as an anticancer agent. Additionally, studies are being conducted to better understand its mechanism of action and to develop new synthesis methods for the compound.
Conclusion
Acetylisomerulidial is a unique natural product that exhibits various biological activities. It has been the subject of numerous scientific studies and has shown potential therapeutic applications. Further research is needed to fully understand its mechanism of action and to develop new synthesis methods for the compound.
Méthodes De Synthèse
Acetylisomerulidial is a complex natural product that can be synthesized using a multi-step process. The synthesis involves the use of various reagents and catalysts to produce the final product. The most common method for synthesizing acetylisomerulidial involves the use of a chiral auxiliary to control the stereochemistry of the reaction.
Propriétés
Numéro CAS |
121843-90-1 |
|---|---|
Nom du produit |
Acetylisomerulidial |
Formule moléculaire |
C17H22O4 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
[(1aS,5aR,6S,6aS)-1a,2-diformyl-4,4,6a-trimethyl-3,5,5a,6-tetrahydro-1H-cyclopropa[f]inden-6-yl] acetate |
InChI |
InChI=1S/C17H22O4/c1-10(20)21-14-12-6-15(2,3)5-11(12)13(7-18)17(9-19)8-16(14,17)4/h7,9,12,14H,5-6,8H2,1-4H3/t12-,14+,16-,17-/m1/s1 |
Clé InChI |
MJXHKPSYLUUZDJ-JWZBEHFJSA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@@H]2CC(CC2=C([C@]3([C@@]1(C3)C)C=O)C=O)(C)C |
SMILES |
CC(=O)OC1C2CC(CC2=C(C3(C1(C3)C)C=O)C=O)(C)C |
SMILES canonique |
CC(=O)OC1C2CC(CC2=C(C3(C1(C3)C)C=O)C=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



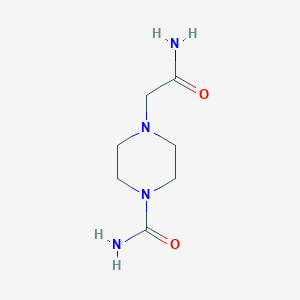
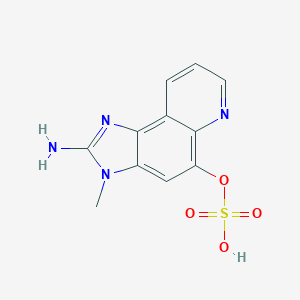


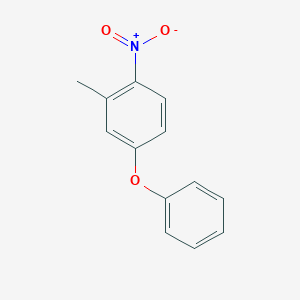

![Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B55466.png)


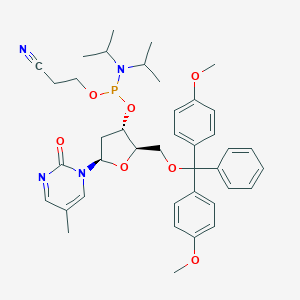
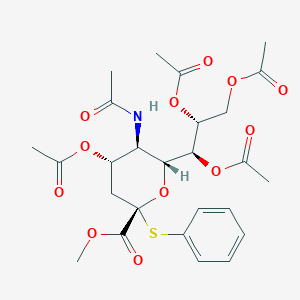
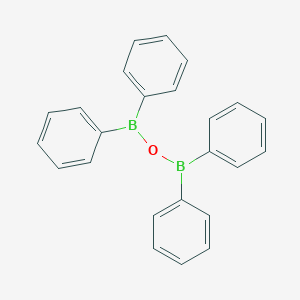

![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B55482.png)